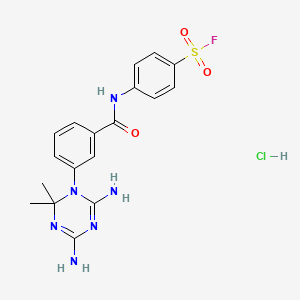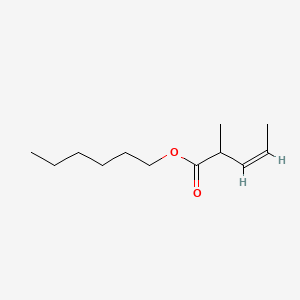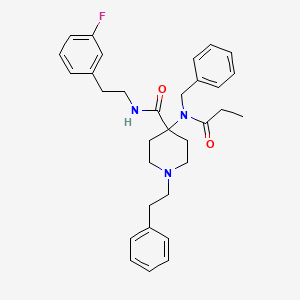
A59U94Jde5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A59U94Jde5 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring through a cyclization reaction.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
A59U94Jde5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
A59U94Jde5 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Industry: this compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of A59U94Jde5 involves its interaction with specific molecular targets, such as opioid receptors. It acts as a partial agonist at mu-type and delta-type opioid receptors, modulating their activity and influencing pain perception . The compound’s effects are mediated through the activation of intracellular signaling pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
MP-110: Another compound with similar structural features but differing in specific functional groups.
MP-120: Shares a similar piperidine core but has different substituents on the aromatic rings.
Uniqueness
A59U94Jde5 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its partial agonist activity at multiple opioid receptors sets it apart from other compounds with similar structures .
Propriétés
Numéro CAS |
2677687-49-7 |
|---|---|
Formule moléculaire |
C32H38FN3O2 |
Poids moléculaire |
515.7 g/mol |
Nom IUPAC |
4-[benzyl(propanoyl)amino]-N-[2-(3-fluorophenyl)ethyl]-1-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C32H38FN3O2/c1-2-30(37)36(25-28-12-7-4-8-13-28)32(31(38)34-20-16-27-14-9-15-29(33)24-27)18-22-35(23-19-32)21-17-26-10-5-3-6-11-26/h3-15,24H,2,16-23,25H2,1H3,(H,34,38) |
Clé InChI |
SZQGSEKOXWECKF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CC1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)NCCC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
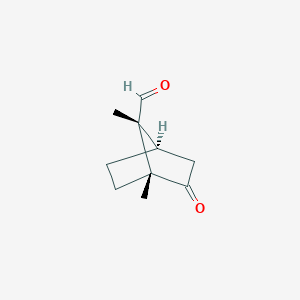
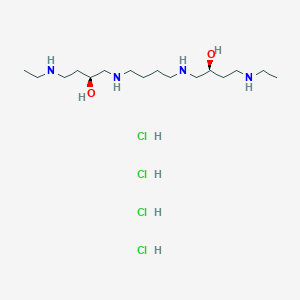
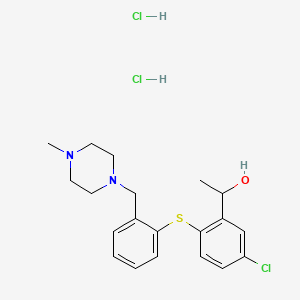
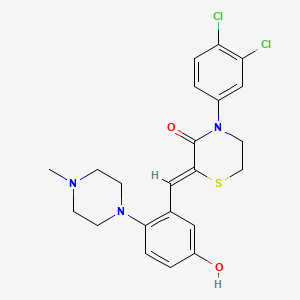
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
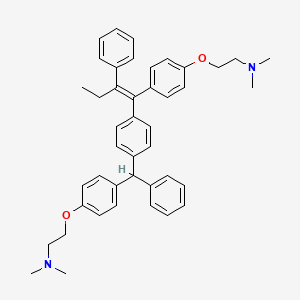
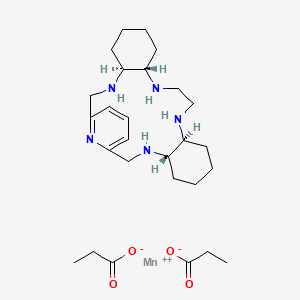
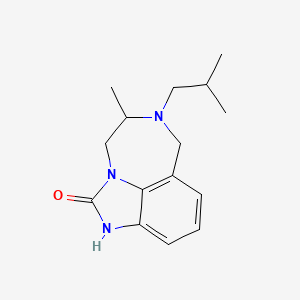

![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
